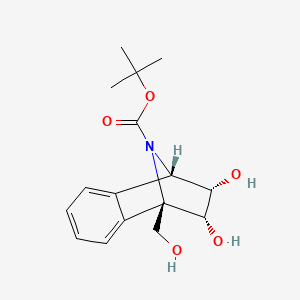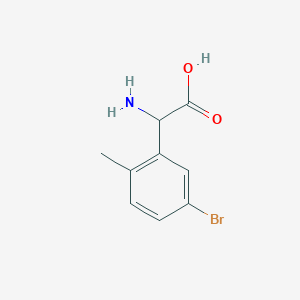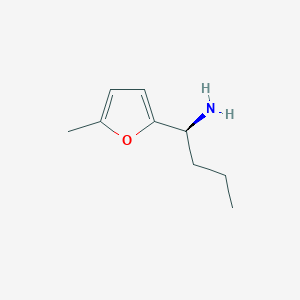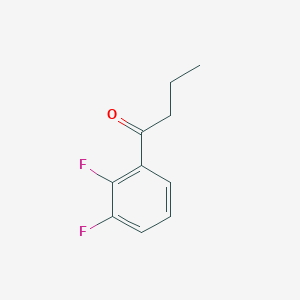
5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C6H5F3IN3. This compound features a pyrimidine ring substituted with iodine, methyl, and trifluoromethyl groups, making it a unique and versatile molecule in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the use of halogenation reactions where iodine is introduced to the pyrimidine ring, followed by methylation and trifluoromethylation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the methyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine .
Aplicaciones Científicas De Investigación
5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can form halogen bonds with target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
5-Iodo-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine: Similar structure but with different substitution positions.
Uniqueness
5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine is unique due to the presence of both iodine and trifluoromethyl groups on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H5F3IN3 |
|---|---|
Peso molecular |
303.02 g/mol |
Nombre IUPAC |
5-iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C6H5F3IN3/c1-2-3(10)4(11)13-5(12-2)6(7,8)9/h1H3,(H2,11,12,13) |
Clave InChI |
XYQSXCSQYIFUCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)C(F)(F)F)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13046344.png)

![1-Oxa-4-azaspiro[5.6]dodecan-3-one](/img/structure/B13046348.png)





![(1S)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13046368.png)



![5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13046399.png)

